molecular formula C7H4N2O2S B13654249 (2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid

(2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid

Cat. No.: B13654249
M. Wt: 180.19 g/mol
InChI Key: SOTSJYLMOAUIJQ-UHFFFAOYSA-N
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Description

2-Cyano-3-(thiazol-5-yl)acrylic acid is a fascinating compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic acid typically involves the nucleophilic addition reaction of thiazole derivatives with cyanoacetic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, at room temperature. The reaction conditions are mild, and the product is obtained in good yield .

Industrial Production Methods

Industrial production of 2-Cyano-3-(thiazol-5-yl)acrylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(thiazol-5-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

2-Cyano-3-(thiazol-5-yl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyano-3-(thiazol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A parent compound with a similar ring structure.

    2-Cyano-3-(thiazol-2-yl)acrylic acid: A closely related compound with a different substitution pattern.

    3-(Thiazol-5-yl)acrylic acid: Another similar compound with a different functional group.

Uniqueness

2-Cyano-3-(thiazol-5-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its cyano group and thiazole ring make it a versatile compound for various applications .

Properties

Molecular Formula

C7H4N2O2S

Molecular Weight

180.19 g/mol

IUPAC Name

2-cyano-3-(1,3-thiazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C7H4N2O2S/c8-2-5(7(10)11)1-6-3-9-4-12-6/h1,3-4H,(H,10,11)

InChI Key

SOTSJYLMOAUIJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C=C(C#N)C(=O)O

Origin of Product

United States

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